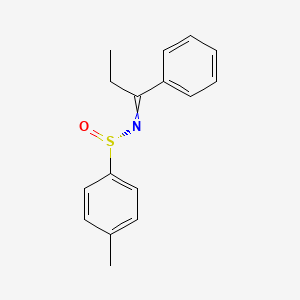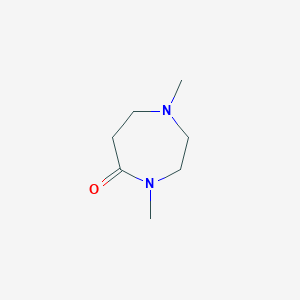
1,4-Dimethyl-1,4-diazepan-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyl-1,4-diazepan-5-one is a seven-membered nitrogen-containing heterocyclic compound. It is part of the 1,4-diazepine family, which has garnered significant interest due to its wide range of therapeutic applications. These compounds are known for their biological and medicinal properties, including antimicrobial, anti-HIV, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dimethyl-1,4-diazepan-5-one typically involves the reaction of appropriate diketones with amines under controlled conditions. One common method includes the use of 1,2-diketones and urotropine in the presence of ammonium acetate, which facilitates the formation of the diazepine ring . Another approach involves the use of catalytic hydrogenation of nitroso derivatives to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dimethyl-1,4-diazepan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Catalytic hydrogenation can reduce nitroso derivatives back to the parent compound.
Substitution: The diazepine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation typically uses palladium or platinum catalysts.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso derivatives.
Reduction: Parent diazepine compound.
Substitution: Various substituted diazepine derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,4-Dimethyl-1,4-diazepan-5-one has a broad range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents for treating infections and cancer.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 1,4-dimethyl-1,4-diazepan-5-one involves its interaction with specific molecular targets and pathways. It is known to inhibit signals in the central nervous system, making it useful for the synthesis of psychoactive drugs. The compound acts as an antagonist of platelet activation factor, which plays a role in its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diazepine: A broader class of compounds with similar structural features.
1,4-Dimethyl-1-nitroso-1,4-diazepan-5-one: An oxidized derivative of the parent compound.
2,7-Diphenyl-1,4-diazepan-5-one: A structurally similar compound with different substituents.
Uniqueness
1,4-Dimethyl-1,4-diazepan-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable dimers through hydrogen bonding and its potential as a drug molecule make it a compound of significant interest in medicinal chemistry .
Propriétés
Numéro CAS |
65675-38-9 |
|---|---|
Formule moléculaire |
C7H14N2O |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
1,4-dimethyl-1,4-diazepan-5-one |
InChI |
InChI=1S/C7H14N2O/c1-8-4-3-7(10)9(2)6-5-8/h3-6H2,1-2H3 |
Clé InChI |
HRLUWJKDBGEGFV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=O)N(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


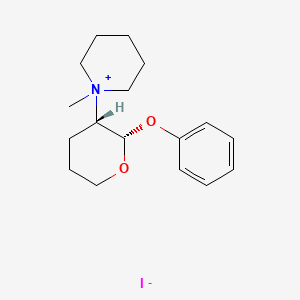
![N-[5-(Hexylsulfanyl)-1,3,4-thiadiazol-2-yl]-N,N'-dimethylurea](/img/structure/B14490982.png)
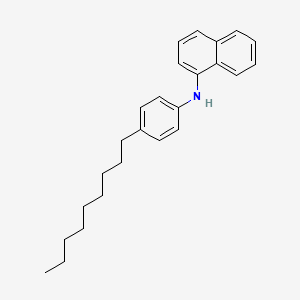
![N-[(Azepane-1-carbonyl)sulfanyl]benzamide](/img/structure/B14490997.png)
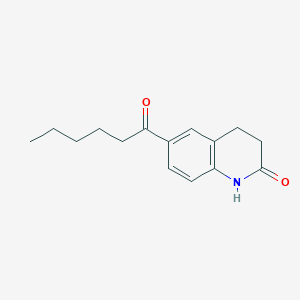
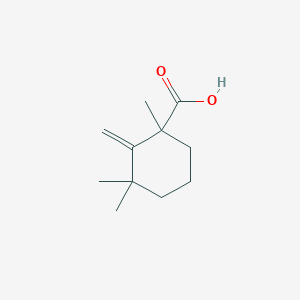

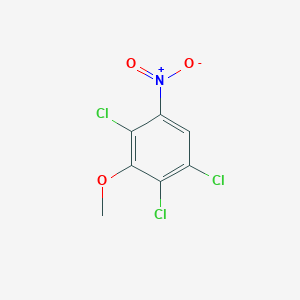
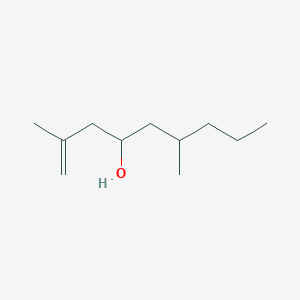
![1-(3-{2-[Ethyl(2-hydroxyethyl)amino]ethoxy}propyl)pyrrolidine-2,5-dione](/img/structure/B14491028.png)
![2,4,4-Trimethyl-3-[(2-methylbenzene-1-sulfonyl)methyl]cyclohex-2-en-1-ol](/img/structure/B14491033.png)
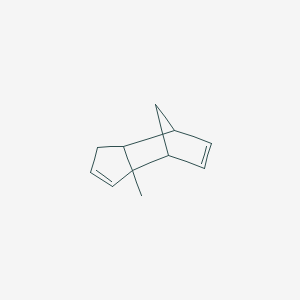
![3-[(Methylamino)methylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14491045.png)
